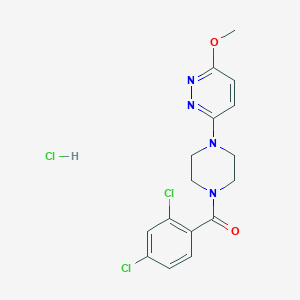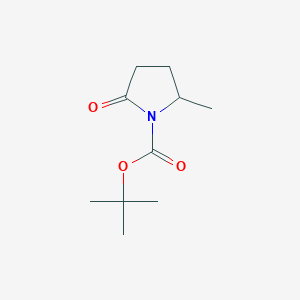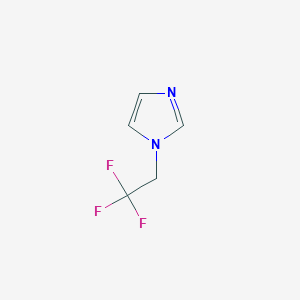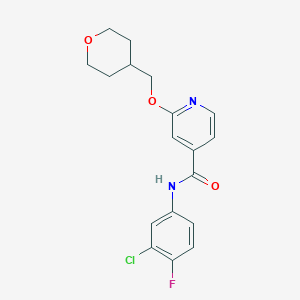
N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, also known as CFM-2, is a small molecule compound that has been extensively studied for its potential therapeutic effects. CFM-2 is a member of the isonicotinamide family of compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. This compound has also been shown to have analgesic effects, reducing pain in animal models of acute and chronic pain. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has several advantages for lab experiments. It is a small molecule compound, making it easy to synthesize and modify. This compound has also been shown to be stable in various conditions, allowing for easy storage and handling. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, this compound has not been extensively studied in humans, so its potential for clinical use is still uncertain.
未来方向
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a cancer treatment, as it has shown promise in inhibiting the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves several steps. The first step involves the synthesis of 3-chloro-4-fluoroaniline, which is then reacted with isonicotinoyl chloride to form N-(3-chloro-4-fluorophenyl)isonicotinamide. This compound is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. This compound has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, this compound has been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c19-15-10-14(1-2-16(15)20)22-18(23)13-3-6-21-17(9-13)25-11-12-4-7-24-8-5-12/h1-3,6,9-10,12H,4-5,7-8,11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUJVCVBEYTIIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)
![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)
![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)
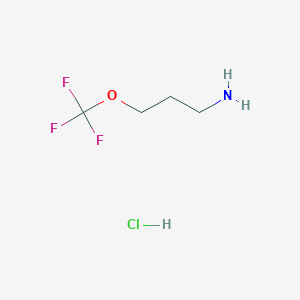
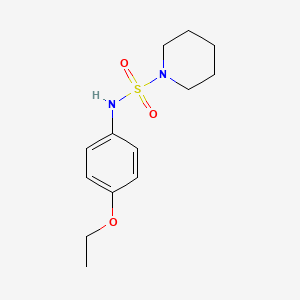
![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)
![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)
